Methyl 6-((2-(benzylamino)-2-oxoethyl)thio)-5-cyano-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Description

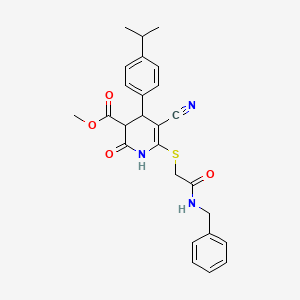

Methyl 6-((2-(benzylamino)-2-oxoethyl)thio)-5-cyano-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a 1,2,3,4-tetrahydropyridine core. Key structural features include:

- Substituents: A benzylamino group linked via a thioether bridge (-S-CH2-C(O)-NH-benzyl), a cyano group at position 5, a 4-isopropylphenyl group at position 4, and a methyl ester at position 3.

- Potential applications: While specific data on this compound are absent in the provided evidence, structurally related compounds (e.g., tetrahydropyridines, pyrimidines) are often explored for pharmaceutical activity due to their hydrogen-bonding capacity and conformational flexibility .

Properties

IUPAC Name |

methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S/c1-16(2)18-9-11-19(12-10-18)22-20(13-27)25(29-24(31)23(22)26(32)33-3)34-15-21(30)28-14-17-7-5-4-6-8-17/h4-12,16,22-23H,14-15H2,1-3H3,(H,28,30)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVFOURJDIXXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-((2-(benzylamino)-2-oxoethyl)thio)-5-cyano-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its efficacy against various diseases, particularly in the context of cancer and pancreatic β-cell protection.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Contains a thioether functional group.

- Exhibits multiple aromatic rings contributing to its biological activity.

- The presence of cyano and carboxylate groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In a screening of various compounds for their ability to inhibit tumor growth in multicellular spheroids, this compound was identified as a promising candidate.

Table 1: Anticancer Activity Data

| Compound ID | Max Activity (%) | EC50 (μM) |

|---|---|---|

| Methyl Compound | 88 | 13 ± 1 |

| Comparison Compound | 100 | 0.1 ± 0.01 |

The compound showed a maximum activity of 88% with an EC50 value of 13 μM , indicating potent anticancer effects, particularly in pancreatic cancer cells .

β-cell Protection

In addition to its anticancer properties, this compound has been studied for its protective effects on pancreatic β-cells. It was found to protect these cells from endoplasmic reticulum (ER) stress-induced apoptosis.

Case Study: β-cell Protection

A study demonstrated that modifications to the compound's structure could significantly enhance its protective effects. For instance, the introduction of specific substituents led to a maximal β-cell protective activity at 100% with an EC50 of 0.1 μM , showcasing its potential as a therapeutic agent for diabetes management .

The mechanism through which this compound exerts its biological effects involves:

- Inhibition of Tumor Growth : The compound interacts with cellular pathways involved in proliferation and apoptosis.

- Protection Against ER Stress : It modulates stress responses within pancreatic cells, preventing cell death under adverse conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies indicate that specific modifications can lead to enhanced biological activities:

- Substituents on the Phenyl Ring : The positioning of electron-withdrawing groups (e.g., CF3) significantly influences anticancer activity.

- Hydrogen Bond Donors : The presence of functional groups capable of hydrogen bonding improves β-cell protection capabilities.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydropyridine have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The incorporation of the benzylamino group may enhance the compound's ability to interact with biological targets, potentially increasing its efficacy against tumors.

2. Enzyme Inhibition

Compounds related to methyl 6-((2-(benzylamino)-2-oxoethyl)thio)-5-cyano-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate have been investigated for their enzyme inhibitory properties. Specifically, they may act as inhibitors of enzymes involved in metabolic pathways associated with various diseases. This application is particularly relevant in the development of treatments for conditions like diabetes and hypertension .

3. Antimicrobial Properties

The antimicrobial activity of similar compounds has been documented in studies focusing on their effectiveness against gram-positive and gram-negative bacteria. The thioether and cyano functionalities present in the compound may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes .

Pharmacology

1. Drug Development

The structural characteristics of this compound make it a candidate for further pharmacological studies. Its potential as a lead compound for drug development is supported by preliminary findings that suggest favorable pharmacokinetic properties and low toxicity profiles in vitro .

2. Therapeutic Applications

Given its diverse biological activities, this compound could be explored for therapeutic applications beyond cancer treatment. Potential uses include anti-inflammatory and analgesic effects based on the structural similarities with known anti-inflammatory agents .

Material Science

1. Organic Synthesis

The compound can serve as an intermediate in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules or as a building block for creating novel materials with specific properties.

2. Polymer Chemistry

Research into polymer applications has suggested that derivatives of tetrahydropyridine can be incorporated into polymer matrices to enhance mechanical properties or introduce new functionalities such as improved thermal stability or electrical conductivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo-Pyrimidine Derivatives (11a, 11b)

- Structure: Compounds 11a and 11b () feature a thiazolo[3,2-a]pyrimidine core with a cyano group and aromatic substituents.

- Functional groups: Both contain cyano, ketone, and thiazole moieties.

- Physical properties :

- Comparison: Unlike the tetrahydropyridine core of the target compound, these thiazolo-pyrimidines exhibit fused heterocyclic systems. The presence of a thiazole ring may enhance aromatic stacking interactions, whereas the target’s thioether and benzylamino groups could improve solubility or binding specificity .

Dihydropyranone Derivatives ()

- Structure : Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate shares a tetrahydropyridine core but includes a tosyl group and thiophene substituent.

- Functional groups : Tosyl (sulfonate), thiophene, and ester groups.

- Physical properties : Melting point 159–152°C, characterized by ¹H/¹³C NMR and enantioselective chromatography .

- Comparison: The tosyl group in this compound may increase steric hindrance compared to the target’s benzylamino substituent.

Pyrimidoquinazoline Derivative (12)

- Structure: Compound 12 () is a pyrimido[2,1-b]quinazoline with a cyano group.

- Functional groups: Cyano, ketone, and fused heterocyclic systems.

- Physical properties : Molecular formula C17H10N4O3, m.p. 268–269°C, IR peaks for NH (3,217 cm⁻¹) and CN (2,220 cm⁻¹) .

- Comparison: The fused quinazoline-pyrimidine core likely confers rigidity and planar stacking ability, contrasting with the tetrahydropyridine core’s puckered conformation. Both compounds’ cyano groups may participate in dipole-dipole interactions or serve as pharmacophores .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Conformational flexibility : The tetrahydropyridine core’s puckering (governed by Cremer-Pople parameters ) could influence bioavailability compared to planar heterocycles like pyrimidoquinazolines.

- Synthetic challenges: Thioether and benzylamino groups in the target compound may require specialized coupling reagents or protective strategies, analogous to the thiouracil derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.